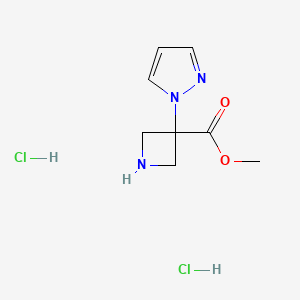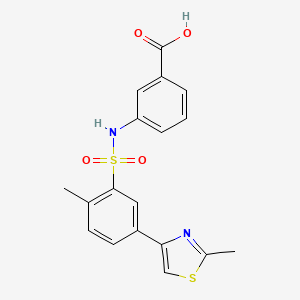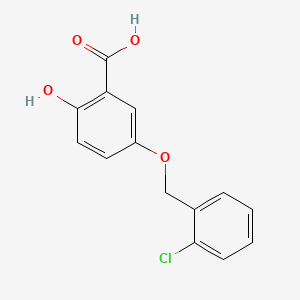![molecular formula C17H16FNO3 B2791614 2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid CAS No. 1182273-32-0](/img/structure/B2791614.png)
2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid, commonly known as FMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMA is a derivative of 4-fluoroacetanilide, which has been used as an analgesic and antipyretic agent in the past. However, FMA has been found to have unique properties that make it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of FMA is not fully understood. However, it is believed that FMA inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FMA has also been found to upregulate the expression of certain genes that are involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
FMA has been found to have various biochemical and physiological effects. FMA has been found to induce cell cycle arrest and apoptosis in cancer cells. FMA has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FMA has been found to have anti-inflammatory and analgesic effects as well.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FMA is its potential as a cancer therapeutic agent. FMA has been found to inhibit the growth of various cancer cells, making it a promising candidate for cancer treatment. However, one of the limitations of FMA is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on FMA. One potential direction is to investigate the mechanism of action of FMA in more detail. Another potential direction is to investigate the potential of FMA as a therapeutic agent for other diseases, such as inflammatory diseases. Additionally, research could be done to improve the solubility of FMA, making it easier to administer in vivo.
Synthesemethoden
FMA can be synthesized through a series of chemical reactions starting from 4-fluoroacetanilide. The first step involves the reaction of 4-fluoroacetanilide with acetic anhydride to form N-acetyl-4-fluoroacetanilide. This intermediate is then reacted with benzyl bromide to form N-benzyl-4-fluoroacetanilide. The final step involves the reaction of N-benzyl-4-fluoroacetanilide with bromoacetic acid to form FMA.
Wissenschaftliche Forschungsanwendungen
FMA has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of FMA is in the field of cancer research. FMA has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. FMA achieves this by inducing apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-[4-[acetyl-[(4-fluorophenyl)methyl]amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-12(20)19(11-14-2-6-15(18)7-3-14)16-8-4-13(5-9-16)10-17(21)22/h2-9H,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFVASFSMDSDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)F)C2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-cyano-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2791533.png)


![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2791537.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2791541.png)

![3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2791543.png)
![4-Amino-1,2-dimethyl-5-[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pyrimidin-1-ium diperchlorate](/img/structure/B2791545.png)




![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2791554.png)